molecular formula C20H30N2O3 B1359516 Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate CAS No. 898763-63-8

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1359516
CAS No.: 898763-63-8
M. Wt: 346.5 g/mol
InChI Key: GONDTMNYDRWQRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate typically involves the reaction of 4-(4-methylpiperazinomethyl)benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. This inhibition leads to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-[4-(4-piperazinomethyl)phenyl]-6-oxohexanoate
  • Ethyl 6-[4-(4-methylpiperidinylmethyl)phenyl]-6-oxohexanoate
  • Ethyl 6-[4-(4-methylpiperazinyl)phenyl]-6-oxohexanoate

Uniqueness

Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is unique due to its specific structural features, such as the presence of the 4-methylpiperazinomethyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

ethyl 6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-3-25-20(24)7-5-4-6-19(23)18-10-8-17(9-11-18)16-22-14-12-21(2)13-15-22/h8-11H,3-7,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDTMNYDRWQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643007
Record name Ethyl 6-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-63-8
Record name Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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